molecular formula C13H24N2O B13488847 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one

1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B13488847
M. Wt: 224.34 g/mol
InChI Key: GVWSVDZKVBCNQR-UHFFFAOYSA-N
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Description

1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclobutylamino group attached to a piperidine ring, which is further connected to a methylpropanone moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities.

Preparation Methods

The synthesis of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(cyclobutylamino)piperidine with 2-methylpropanoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized to improve yield and reduce production costs, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of drugs for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as 1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one and 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one. These compounds share structural similarities but differ in their functional groups and overall molecular structure.

    1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one: This compound has an ethanone moiety instead of a methylpropanone moiety, which may result in different chemical and biological properties.

    1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one: This compound contains a methoxy group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

1-[4-(cyclobutylamino)piperidin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C13H24N2O/c1-10(2)13(16)15-8-6-12(7-9-15)14-11-4-3-5-11/h10-12,14H,3-9H2,1-2H3

InChI Key

GVWSVDZKVBCNQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NC2CCC2

Origin of Product

United States

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